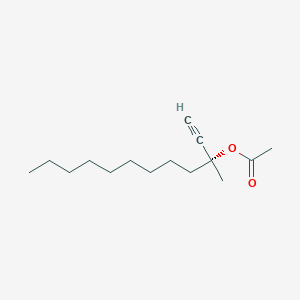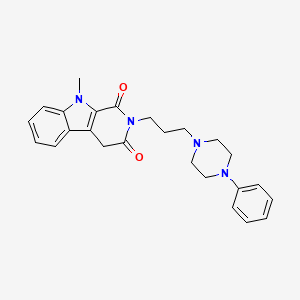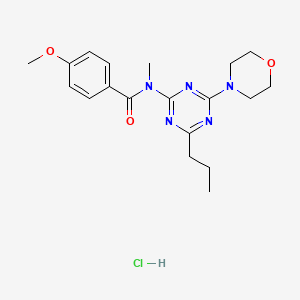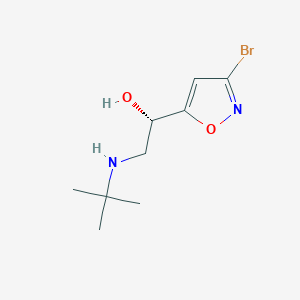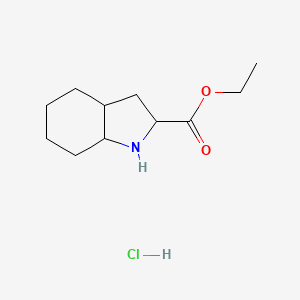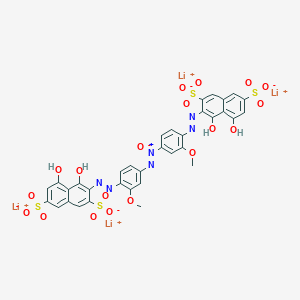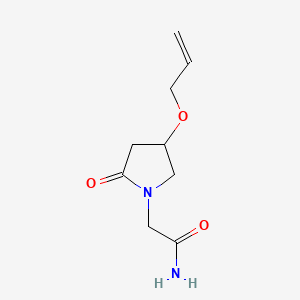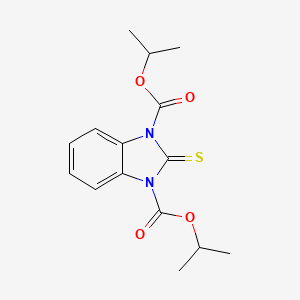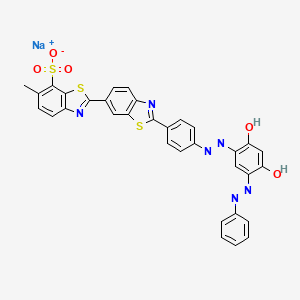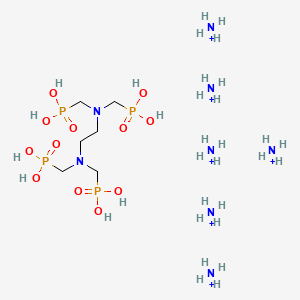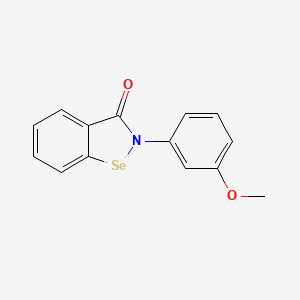
1,2-Benzisoselenazol-3(2H)-one, 2-(3-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzisoselenazol-3(2H)-one, 2-(3-methoxyphenyl)- is a selenium-containing heterocyclic compound. Selenium compounds are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. This compound, in particular, may exhibit interesting biological activities due to the presence of selenium and the methoxyphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoselenazol-3(2H)-one, 2-(3-methoxyphenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of 3-methoxyphenylamine with selenium dioxide and a suitable carbonyl compound under acidic or basic conditions to form the desired heterocycle.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzisoselenazol-3(2H)-one, 2-(3-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the compound into selenol or other reduced forms.
Substitution: The methoxy group or other positions on the aromatic ring can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield selenoxides, while substitution reactions could introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential antioxidant or enzyme inhibitor due to the presence of selenium.
Medicine: Possible therapeutic agent for diseases where oxidative stress is a factor.
Industry: Used in the development of materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 2-(3-methoxyphenyl)- likely involves interactions with biological molecules through its selenium atom. Selenium can mimic sulfur in biological systems, potentially inhibiting enzymes or interacting with proteins and nucleic acids. The methoxyphenyl group may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ebselen: Another selenium-containing compound with antioxidant properties.
Selenocysteine: The 21st amino acid, known for its role in redox biology.
Selenomethionine: A selenium analog of methionine, used in protein synthesis.
Uniqueness
1,2-Benzisoselenazol-3(2H)-one, 2-(3-methoxyphenyl)- is unique due to its specific structure, which combines the properties of selenium with the methoxyphenyl group. This combination may result in distinct biological activities and chemical reactivity compared to other selenium compounds.
Propriétés
Numéro CAS |
81743-98-8 |
|---|---|
Formule moléculaire |
C14H11NO2Se |
Poids moléculaire |
304.21 g/mol |
Nom IUPAC |
2-(3-methoxyphenyl)-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C14H11NO2Se/c1-17-11-6-4-5-10(9-11)15-14(16)12-7-2-3-8-13(12)18-15/h2-9H,1H3 |
Clé InChI |
KBYCKXXXKHZZIE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3[Se]2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


